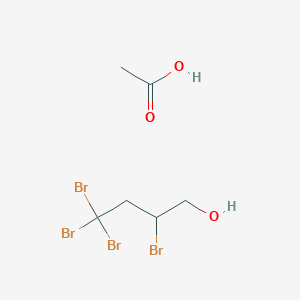
Acetic acid;2,4,4,4-tetrabromobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,4,4,4-tetrabromobutan-1-ol is a chemical compound with the molecular formula C6H8Br4O3 It is a derivative of butanol, where the butanol is substituted with four bromine atoms and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,4,4-tetrabromobutan-1-ol typically involves the bromination of butanol followed by esterification with acetic acid. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective bromination of the butanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The esterification step is usually carried out in the presence of an acid catalyst to facilitate the formation of the acetate ester.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,4,4,4-tetrabromobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated butanol derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less brominated alcohols.
Scientific Research Applications
Acetic acid;2,4,4,4-tetrabromobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other brominated compounds.
Biology: The compound’s brominated structure makes it useful in studying the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2,4,4,4-tetrabromobutan-1-ol involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol.
Comparison with Similar Compounds
Similar Compounds
2,4,4,4-Tetrabromobutan-1-ol: This compound lacks the acetate group but shares the brominated butanol structure.
Acetic acid;2,4,4-tribromobutan-1-ol: Similar to the target compound but with one less bromine atom.
Uniqueness
Acetic acid;2,4,4,4-tetrabromobutan-1-ol is unique due to the presence of both the acetate group and the four bromine atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
138972-06-2 |
|---|---|
Molecular Formula |
C6H10Br4O3 |
Molecular Weight |
449.76 g/mol |
IUPAC Name |
acetic acid;2,4,4,4-tetrabromobutan-1-ol |
InChI |
InChI=1S/C4H6Br4O.C2H4O2/c5-3(2-9)1-4(6,7)8;1-2(3)4/h3,9H,1-2H2;1H3,(H,3,4) |
InChI Key |
SMUHIMCXKPROGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(C(CO)Br)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















